molecular formula C14H26N4O2 B13933581 N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide] CAS No. 58977-86-9

N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide]

Cat. No.: B13933581
CAS No.: 58977-86-9
M. Wt: 282.38 g/mol
InChI Key: HDPYRTBZPKBYOH-UHFFFAOYSA-N
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Description

N,N’-Hexane-1,6-diylbis[3-amino-2-butenamide]: is a chemical compound with the molecular formula C14H26N4O2 and a molar mass of 282.38 g/mol . This compound is characterized by its unique structure, which includes a hexane backbone with amino and butenamide functional groups. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Hexane-1,6-diylbis[3-amino-2-butenamide] typically involves the reaction of hexane-1,6-diamine with 3-amino-2-butenamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of N,N’-Hexane-1,6-diylbis[3-amino-2-butenamide] follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to maintain the reaction conditions. The product is then purified through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N,N’-Hexane-1,6-diylbis[3-amino-2-butenamide] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’-Hexane-1,6-diylbis[3-amino-2-butenamide] is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N,N’-Hexane-1,6-diylbis[3-amino-2-butenamide] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

  • N,N’-Hexane-1,6-diylbis[3-amino-2-propenamide]
  • N,N’-Hexane-1,6-diylbis[3-amino-2-butanamide]
  • N,N’-Hexane-1,6-diylbis[3-amino-2-pentenamide]

Comparison: N,N’-Hexane-1,6-diylbis[3-amino-2-butenamide] is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific applications in research and industry .

Properties

CAS No.

58977-86-9

Molecular Formula

C14H26N4O2

Molecular Weight

282.38 g/mol

IUPAC Name

3-amino-N-[6-(3-aminobut-2-enoylamino)hexyl]but-2-enamide

InChI

InChI=1S/C14H26N4O2/c1-11(15)9-13(19)17-7-5-3-4-6-8-18-14(20)10-12(2)16/h9-10H,3-8,15-16H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

HDPYRTBZPKBYOH-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCCCCCCNC(=O)C=C(C)N)N

Origin of Product

United States

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